

# Spectroscopic Profile of 2-Chloro-4-nitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-4-nitroaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4-nitroaniline**, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, complete with experimental protocols and data interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following sections detail the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Chloro-4-nitroaniline**.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2-Chloro-4-nitroaniline** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.12	d	1H	H-3
7.53	dd	1H	H-5
6.88	d	1H	H-6
4.85	br s	2H	-NH <sub>2</sub>

Note: Data is typically recorded in deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>) on a 300, 400, or 500 MHz spectrometer.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
151.3	C-1
118.9	C-2
126.1	C-3
139.8	C-4
125.4	C-5
119.5	C-6

Note: Data is typically recorded in deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>) on a 75, 100, or 125 MHz spectrometer.

## Experimental Protocol for NMR Spectroscopy

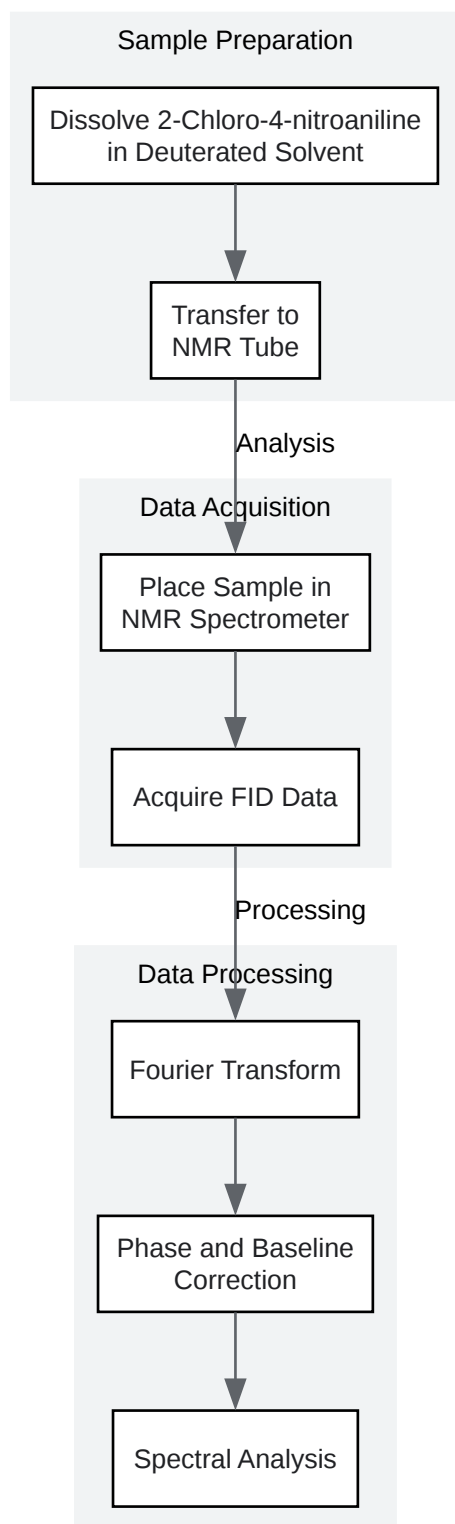
A standard protocol for obtaining NMR spectra of **2-Chloro-4-nitroaniline** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-4-nitroaniline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.

[1]

- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AC-300 or equivalent, operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.[2]
- Data Acquisition: Acquire the spectra at room temperature using standard pulse sequences. For  $^1\text{H}$  NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Below is a diagram illustrating the general workflow for NMR analysis.



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### *NMR Experimental Workflow*

The following diagram illustrates the molecular structure of **2-Chloro-4-nitroaniline** with atom numbering for NMR peak assignment.

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*Structure of **2-Chloro-4-nitroaniline***

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Chloro-4-nitroaniline** shows characteristic absorption bands corresponding to its various functional groups.

### IR Spectral Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3480-3360	Strong, broad	N-H stretching (asymmetric and symmetric) of -NH <sub>2</sub>
1620-1590	Strong	N-H bending (scissoring) of -NH <sub>2</sub>
1540-1500	Strong	Asymmetric NO <sub>2</sub> stretching
1350-1300	Strong	Symmetric NO <sub>2</sub> stretching
1300-1250	Medium	C-N stretching
850-800	Strong	C-H out-of-plane bending
750-700	Medium	C-Cl stretching

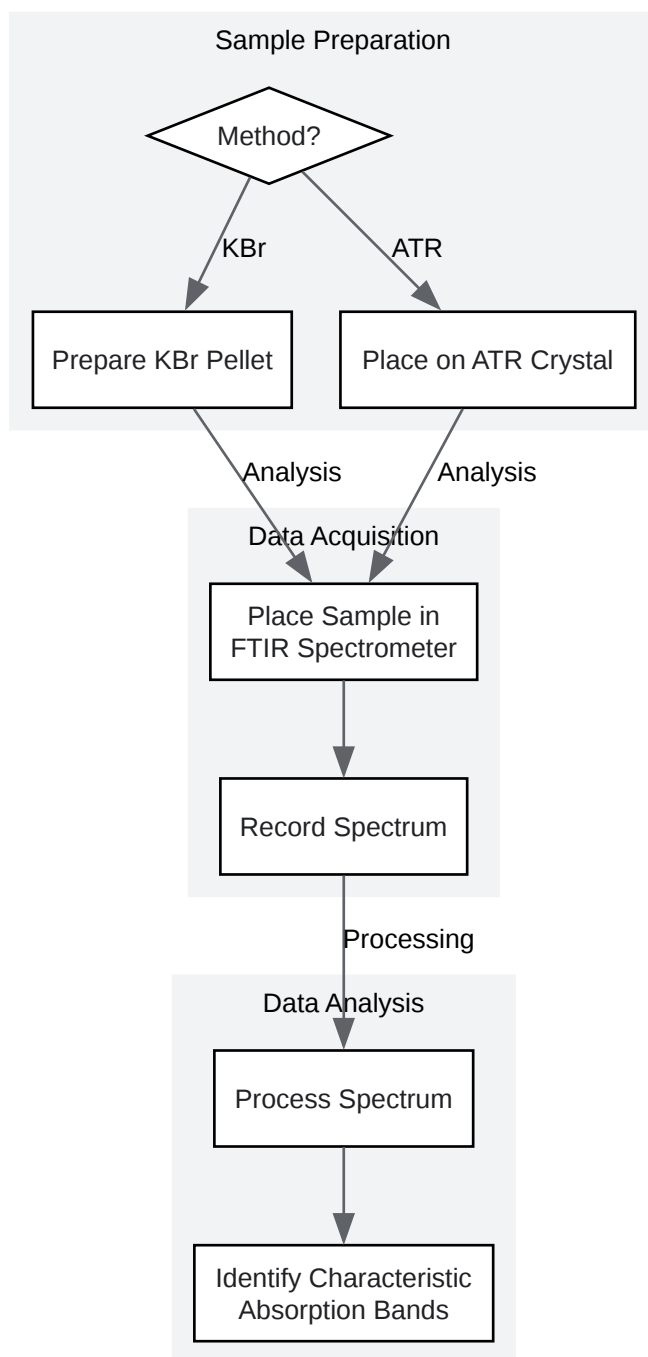
## Experimental Protocol for IR Spectroscopy

The IR spectrum of **2-Chloro-4-nitroaniline** is typically obtained using one of the following methods:

- KBr Pellet Method:
  - Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Place the pellet in the sample holder of an FTIR spectrometer.[\[1\]](#)
- Attenuated Total Reflectance (ATR) Method:
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
  - This technique is often referred to as "ATR-Neat".[\[2\]](#)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66 V or Bruker Tensor 27, is commonly used to record the spectrum in the mid-IR range (4000-400  $\text{cm}^{-1}$ ).[\[1\]](#)[\[2\]](#)[\[3\]](#)

The diagram below outlines the general workflow for IR analysis.



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### IR Experimental Workflow

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## References

- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-4-nitroaniline | C<sub>6</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>2</sub> | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
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